molecular formula C20H19N3O2S2 B258921 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B258921
M. Wt: 397.5 g/mol
InChI Key: BNPAPUKKBOGGGO-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Ylidene Formation: The ylidene group is introduced by reacting the thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Prolinamide Coupling: The final step involves coupling the ylidene-thiazole intermediate with a prolinamide derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their ability to interact with various biological targets.

Medicine

In medicine, this compound may be investigated as a potential drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) and sulfathiazole.

    Prolinamide Derivatives: Compounds containing a prolinamide moiety, such as proline-based peptides.

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its combination of a thiazole ring, ylidene group, and prolinamide moiety. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H19N3O2S2/c1-13-17(14-7-3-2-4-8-14)21-20(27-13)22-18(24)15-9-5-11-23(15)19(25)16-10-6-12-26-16/h2-4,6-8,10,12,15H,5,9,11H2,1H3,(H,21,22,24)

InChI Key

BNPAPUKKBOGGGO-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)C2CCCN2C(=O)C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCN2C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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